2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-4-6(5(9)2-7)10-3-8-4/h3,5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKATFCTRGAPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Chloro 1 4 Methyl 1,3 Thiazol 5 Yl Ethanol
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic pathway.
Disconnection at the C-C Bond Alpha to Thiazole (B1198619)
A primary retrosynthetic disconnection can be made at the carbon-carbon bond between the thiazole ring and the ethanol (B145695) side chain. This bond cleavage suggests a precursor such as a 5-acyl-4-methylthiazole. The ethanol side chain can then be formed by the reduction of the ketone and subsequent chlorination of the resulting alcohol. This approach simplifies the synthesis to the formation of a key intermediate, 4-methylthiazole-5-carbaldehyde or a related ketone, which can be synthesized from simpler precursors. scispace.comgoogle.comgoogle.com
Disconnection at the C-Cl Bond
Another logical disconnection point is the carbon-chlorine bond of the chloroethyl group. This retrosynthesis leads to the precursor 1-(4-methyl-1,3-thiazol-5-yl)ethanol. This intermediate alcohol can be synthesized by the reduction of a corresponding ketone, such as 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. The final step would then be the chlorination of the hydroxyl group. This strategy isolates the chlorination step, allowing for the use of various chlorinating agents to achieve the desired transformation.
Formation of the 4-Methyl-1,3-thiazole Ring System
Hantzsch Thiazole Synthesis and Its Mechanistic Variants
The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone reaction for the formation of thiazole rings. synarchive.com This method is known for its high yields and straightforward execution. chemhelpasap.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for this reaction. youtube.com
Condensation of Thioamides with α-Haloketones
The reaction between thioamides and α-haloketones is a versatile method for constructing a wide array of substituted thiazoles. synarchive.comwikipedia.orgmdpi.com The choice of the thioamide and α-haloketone determines the substituents on the final thiazole ring. For the synthesis of the 4-methyl-1,3-thiazole core, a thioamide such as thioacetamide (B46855) is reacted with an appropriate α-haloketone. Kinetic studies have shown that this reaction typically follows second-order kinetics, being first order with respect to both the thioamide and the α-halo carbonyl compound. orientjchem.orgresearchgate.net
| Reactant 1 | Reactant 2 | Product | Key Features of the Reaction |
| Thioamide (e.g., Thioacetamide) | α-Haloketone (e.g., Chloroacetone) | Substituted Thiazole | High-yielding, versatile, forms the core thiazole ring structure. synarchive.comchemhelpasap.comwikipedia.org |
| Thiobenzamide | 3-Chloroacetylacetone | Substituted Thiazole | Follows second-order kinetics. orientjchem.orgresearchgate.net |
| Thiourea (B124793) | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | A classic example of the Hantzsch synthesis. chemhelpasap.com |
Application to 3-Chloro-2,4-pentanedione and Related Precursors
To obtain the specific 4-methyl-5-substituted thiazole required for the target molecule, a key precursor is 3-chloro-2,4-pentanedione or a related α-haloketone. sigmaaldrich.com The reaction of 3-chloro-2,4-pentanedione with a thioamide like formamide (B127407) in the presence of a dehydrating agent can lead to the formation of a 4-methyl-5-acylthiazole derivative. chemicalbook.com This intermediate is then perfectly poised for the subsequent steps of reduction and chlorination to yield the final product, 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol. The reactivity of 3-chloro-2,4-pentanedione makes it a valuable building block in the synthesis of various heterocyclic compounds, including thiazoles and imidazoles. rasayanjournal.co.in
| Precursor | Reagent | Intermediate Product | Synthetic Utility |
| 3-Chloro-2,4-pentanedione | Thioamide (e.g., Formamide) | 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one | Key intermediate for the synthesis of the target molecule. sigmaaldrich.comchemicalbook.com |
| Ethyl 2-chloroacetoacetate | Formamide, Phosphorus Pentasulfide | Ethyl 4-methylthiazole-5-carboxylate | Precursor to 4-methylthiazole-5-carboxylic acid and its derivatives. chemicalbook.com |
Alternative Thiazole Cyclization Reactions
While the Hantzsch synthesis is a cornerstone of thiazole chemistry, several alternative cyclization strategies offer unique advantages in accessing substituted thiazole rings. These methods often provide different substitution patterns or proceed under varied reaction conditions.
Gabriel Thiazole Synthesis
A classic, yet effective, alternative for synthesizing the thiazole core is the Gabriel Thiazole Synthesis. This method diverges significantly from the more common Hantzsch reaction, which condenses α-halocarbonyls with thioamides. The Gabriel synthesis involves the cyclization of α-acylaminocarbonyl compounds using a thionating agent, typically phosphorus pentasulfide (P₄S₁₀). nih.govresearchgate.net
The general mechanism proceeds via the conversion of the carbonyl oxygen atoms within the α-acylaminoketone to sulfur, forming a thioamide and a thioketone intermediate. An intramolecular cyclization, driven by the nucleophilicity of the thioamide sulfur attacking the thiocarbonyl carbon, is followed by a dehydration step to yield the aromatic thiazole ring. nih.gov For the synthesis of a 4-methyl-5-substituted thiazole, the required starting material would be an N-acyl-α-aminoketone with the appropriate substitution pattern, such as 3-(acylamino)butan-2-one.
Table 1: Key Features of Gabriel Thiazole Synthesis
| Feature | Description |
|---|---|
| Reactants | α-Acylaminocarbonyl compound, Thionating Agent (e.g., P₄S₁₀) |
| Key Transformation | Intramolecular cyclization and dehydration |
| Product | Substituted Thiazole |
| Applicability | Provides access to thiazoles from non-halogenated precursors |
Other [4+1] and [3+1+1] Cycloaddition Approaches
Cycloaddition reactions provide a powerful and convergent strategy for assembling heterocyclic rings by combining different molecular fragments, or synthons. In the context of thiazole synthesis, these approaches can be categorized by the number of atoms each reactant contributes to the final ring.
A [4+1] cycloaddition strategy involves reacting a four-atom fragment containing the C-C-N-S backbone with a single-carbon synthon. For instance, reactions of 1,4-diphosphinines bearing a thiazole-2-thione moiety with carbenoids (a source of a single carbon atom) have been shown to afford [4+1] adducts. rsc.org While not a direct synthesis of a simple thiazole, this illustrates the principle of combining a four-atom and a one-atom component to form a new five-membered ring.
More common are [3+1+1] cycloadditions , which construct the ring from three separate components. A notable example is the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). In this approach, the oxime can be considered a [C-N] fragment, the anhydride (B1165640) a [C] fragment, and the thiocyanate a [S-C] fragment, which assemble to form the thiazole ring under mild conditions.
Introduction of the Chlorohydrin Moiety at C5 of the Thiazole Ring
The synthesis of the target compound requires the precise construction of the 2-chloro-1-hydroxyethyl side chain at the C5 position of the 4-methylthiazole (B1212942) core. This is typically achieved through a sequence involving carbon chain extension from a suitable precursor, followed by the regioselective introduction of the chlorine and hydroxyl functionalities.
Strategies for Carbon Chain Extension
A logical and widely used precursor for introducing a two-carbon chain at the C5 position is a thiazole with a carbonyl group at that site, such as 4-methylthiazole-5-carbaldehyde or 5-acetyl-4-methylthiazole. thegoodscentscompany.comnih.gov The synthesis of 4-methylthiazole-5-carbaldehyde can be accomplished via methods like the Rosenmund reduction of 4-methylthiazole-5-carbonyl chloride. nih.gov
Once the C5-carbonyl compound is obtained, the most direct route to the required carbon skeleton is the formation of a terminal epoxide. The Johnson–Corey–Chaykovsky reaction is exceptionally well-suited for this transformation. wikipedia.orgorganic-chemistry.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to react with an aldehyde or ketone. adichemistry.com The ylide acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular displacement of the sulfonium (B1226848) group to form the epoxide ring directly. wikipedia.org
Reacting 4-methylthiazole-5-carbaldehyde with a sulfur ylide provides a direct pathway to the key intermediate, 5-(oxiran-2-yl)-4-methyl-1,3-thiazole. This method is advantageous as it is generally high-yielding and avoids harsher conditions that might compromise the thiazole ring.
Regioselective Installation of the Hydroxyl and Chloro Groups
With the epoxide intermediate in hand, the final step is the stereospecific opening of the oxirane ring to install the hydroxyl and chloro groups at the C1 and C2 positions of the ethyl side chain, respectively.
The conversion of epoxides to β-chlorohydrins is a fundamental and well-documented transformation. The reaction involves the nucleophilic attack of a chloride ion on one of the epoxide carbons, leading to the cleavage of a C-O bond. For a terminal epoxide like 5-(oxiran-2-yl)-4-methyl-1,3-thiazole, the regioselectivity of the ring opening is critical.
Under neutral or acidic conditions, the reaction typically follows an Sₙ2 mechanism. The nucleophilic chloride ion will preferentially attack the less sterically hindered carbon atom. researchgate.netorganic-chemistry.org In this case, the attack occurs at the terminal methylene (B1212753) (CH₂) carbon of the oxirane ring. This regioselective attack results in the formation of the desired product, this compound, where the hydroxyl group is formed at the carbon adjacent to the thiazole ring. A variety of reagents can serve as the chloride source for this transformation, each with specific advantages concerning reaction conditions and efficiency. acs.orgresearchgate.net
Table 2: Selected Reagents for Epoxide to Chlorohydrin Conversion
| Reagent/System | Conditions | Key Features |
|---|---|---|
| Hydrochloric Acid (HCl) | Aqueous or in an organic solvent | The simplest and most direct acidic reagent. rsc.org |
| Cerium(III) chloride (CeCl₃) | Acetonitrile, often with NaI | Promotes highly regioselective opening under mild, neutral conditions. researchgate.netacs.org |
| Trimethylsilyl (B98337) chloride (TMSCl) | Dichloromethane, room temperature | Mild reagent; initially forms a silyl (B83357) ether which is hydrolyzed upon workup. researchgate.net |
| Lithium Chloride (LiCl) | Often with an acid catalyst in THF | Provides a source of chloride ions for catalyzed ring-opening. |
This strategic combination of a direct epoxidation followed by a regioselective, Sₙ2-mediated ring-opening provides a reliable and efficient pathway to the target chlorohydrin.
Direct Chlorination and Hydroxylation Methods
One potential pathway to synthesize this compound is through the direct chlorination and hydroxylation of a suitable precursor, such as 4-methyl-5-vinylthiazole. ventos.comsigmaaldrich.comnih.gov This method involves an electrophilic addition reaction across the vinyl group's double bond. Typically, this transformation can be achieved using reagents like chlorine gas in the presence of water, or with N-chlorosuccinimide (NCS) in a biphasic system or a wet organic solvent. The reaction proceeds via a cyclic chloronium ion intermediate, which is then attacked by water to yield the chlorohydrin. The regioselectivity of this reaction is crucial, as the hydroxyl group preferentially adds to the more substituted carbon, while the chlorine atom adds to the less substituted one, which would yield the desired product in this case.
Reduction of Corresponding Ketones or Aldehydes Followed by Chlorination
An alternative and often more controlled route involves the reduction of a corresponding ketone precursor, namely 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone. researchgate.net This ketone can be synthesized through various established methods for creating α-haloketones. The subsequent reduction of the carbonyl group to a hydroxyl group can be accomplished using a range of reducing agents. Mild and selective reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol or methanol (B129727) are commonly employed for this purpose to avoid side reactions.
Another variation of this strategy begins with the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole. nih.govresearchgate.net This can be prepared from α-acetobutyrolactone through a multi-step process involving chlorination, hydrolysis, cyclization, diazotization, and reduction. researchgate.net Once the alcohol is obtained, a subsequent chlorination step would be required. However, this may present challenges in selectivity, as direct chlorination of the alcohol could lead to the formation of by-products. researchgate.net
Optimization of Reaction Conditions and Reagents
The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.
Solvent Effects in Reaction Efficiency and Selectivity
The choice of solvent is a critical factor that influences reaction rates, yields, and the formation of by-products. In the synthesis of related thiazole derivatives, a wide array of solvents has been investigated. justia.com For reactions involving chlorination and subsequent cyclization or modification, both polar and non-polar organic solvents are utilized.
For instance, in the preparation of a related compound, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, various organic solvents were tested, demonstrating a significant impact on the final yield. google.comgoogle.com
| Solvent | Yield (%) | Reference |
|---|---|---|
| Ethyl Acetate (B1210297) | 76 | google.com |
| Diisopropyl Ether | 74 | google.com |
| Glacial Acetic Acid | 73.5 | google.comgoogle.com |
| Carbon Tetrachloride | 61 | google.comgoogle.com |
The data indicates that polar aprotic solvents like ethyl acetate can provide higher yields compared to non-polar solvents such as carbon tetrachloride. The choice of solvent can also affect the solubility of reagents and intermediates, influencing the reaction kinetics and ease of product isolation. justia.com
Catalytic Approaches in Thiazole Synthesis and Chlorohydrin Formation
Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to increased efficiency and selectivity. In the broader context of thiazole synthesis, catalytic methods are employed to facilitate cyclization reactions. For example, the Hantzsch thiazole synthesis, a classic method, can be catalyzed by various agents to improve yields and reaction times. ias.ac.in
In the synthesis of related chloro-thiazole compounds, metal catalysts are used for hydrogenation steps. For example, palladium on charcoal has been effectively used to hydrogenate a dichloro-thiazole derivative to its monochloro counterpart in an ethanol solvent. google.comgoogle.com While direct catalytic formation of the chlorohydrin from the vinyl precursor is less common, phase-transfer catalysts can be employed when reacting precursors like 1,3-dichloropropene (B49464) with a thiocyanate salt in a biphasic system, which is an early step in the synthesis of some thiazole rings. epo.org
Temperature and Pressure Influence on Yield and Purity
Temperature is a fundamental parameter that governs the rate of chemical reactions. For the synthesis of thiazole derivatives, reaction temperatures can range widely, from sub-zero conditions to the boiling point of the solvent used. justia.comepo.org For instance, the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent is preferably conducted between 0°C and 200°C, with a more preferred range of 100°C to 150°C. epo.org In contrast, some chlorination reactions are initiated at temperatures as low as -40°C. google.com
Control over temperature is also critical during product isolation and purification. Crystallization of the final product is often induced by cooling the reaction mixture to temperatures between -50°C and 30°C, with a range of -30°C to 0°C being particularly effective for isolating pure 2-chloro-5-chloromethyl-1,3-thiazole. epo.orggoogle.com While atmospheric pressure is suitable for most of the synthetic steps, specific reactions like catalytic hydrogenation may be performed under elevated pressure to enhance reaction rates.
Green Chemistry Principles in the Synthesis of Thiazole Derivatives
The application of green chemistry principles to the synthesis of thiazoles and their derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety. uniroma1.itmdpi.com This involves developing protocols that minimize waste, avoid hazardous substances, and improve energy efficiency.
Key green chemistry strategies applicable to thiazole synthesis include:
Use of Greener Solvents : Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons or DMF. mdpi.com Research is focused on replacing these with more benign alternatives such as water, ethanol, or novel systems like deep eutectic solvents (DESs). justia.commdpi.commdpi.com A method for synthesizing thiazolo[5,4-d]thiazoles has been developed using an L-proline-ethylene glycol mixture as an eco-friendly solvent system. mdpi.com
Catalytic Reagents : Utilizing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. mdpi.com The development of metal-free catalytic systems, such as those using hypervalent iodine or molecular iodine, represents a significant step towards greener synthesis of thiadiazoles, a related class of compounds. mdpi.com
Atom Economy and Waste Reduction : Synthetic routes are being redesigned to maximize the incorporation of starting materials into the final product. A patented "green synthesis method" for high-quality 2-chloro-5-chloromethylthiazole (B146395) simplifies reaction steps and absorbs the hydrogen chloride byproduct in a falling film absorption tower, thereby avoiding large amounts of wastewater from traditional washing and neutralization steps. google.com
Alternative Energy Sources : Microwave irradiation and ultrasonic activation are being explored as alternatives to conventional heating. mdpi.commdpi.com These methods can significantly reduce reaction times and energy consumption. For example, the synthesis of a thiazolo[5,4-d]thiazole (B1587360) derivative showed a dramatically improved yield of 92% under microwave irradiation compared to 75% with classical heating. mdpi.com
By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.
Utilization of Environmentally Benign Solvents
The shift away from hazardous organic solvents is a cornerstone of green chemistry, with water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) emerging as viable alternatives in thiazole synthesis. Research has demonstrated that water can serve as an effective solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. When dithiocarbamates and α-halocarbonyl compounds were refluxed in water without a catalyst, the desired thiazole derivatives were obtained in good yields of 75–90%. bepls.com
Ethanol is another environmentally benign solvent that has proven effective, particularly in ultrasound-assisted synthesis. nih.gov In one study, a terephthalohydrazido chitosan (B1678972) Schiff's base (TCsSB) catalyst was used to synthesize thiazole derivatives under ultrasonic irradiation in ethanol, achieving high yields in short reaction times. nih.gov The optimization of reaction parameters showed that ethanol was the superior solvent for this transformation, leading to the highest yield and fastest reaction rate. nih.gov
Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have also been successfully employed for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com While traditional methods often rely on high-boiling, harmful solvents like DMF or nitrobenzene, the L-proline:ethylene glycol system provided a safer medium, yielding products in yields of up to 75% under conventional heating and 92% with microwave heating. mdpi.com
Below is a table summarizing the use of green solvents in thiazole synthesis.
| Green Solvent | Reactants | Product | Yield | Reference |
| Water | Dithiocarbamates, α-halocarbonyl compounds | 4-substituted-2-(alkylsulfanyl)thiazoles | 75-90% | bepls.com |
| Ethanol | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl halides | Thiazole derivatives | High | nih.gov |
| L-proline:ethylene glycol (1:50) | Dithiooxamide, Aromatic aldehyde | Thiazolo[5,4-d]thiazoles | 75-92% | mdpi.com |
| PEG-400 | Acetyl acetone (B3395972) or Ethyl acetoacetate, N-bromosuccinimide, Thiourea | 1-(2-amino-4-methylthiazol-5-yl)ethanone or Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good | bepls.com |
Catalyst Reuse and Recyclability
The development of recoverable and reusable catalysts is crucial for sustainable chemical manufacturing, minimizing waste and reducing costs. In the synthesis of thiazole derivatives, several heterogeneous catalysts have been shown to be effective and recyclable.
For instance, silica-supported tungstosilisic acid (SiW/SiO2) has been utilized as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. This solid acid catalyst facilitates the reaction between 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. bepls.com Similarly, silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6) have served as a catalytic support in the synthesis of other benzothiazole (B30560) derivatives. bepls.com
A notable example of a recyclable biocatalyst is the terephthalohydrazido chitosan Schiff's base (TCsSB). nih.govacs.org Used in the ultrasound-assisted synthesis of thiazoles, TCsSB demonstrated greater catalytic efficiency than unmodified chitosan. nih.govacs.org Importantly, the catalyst could be recovered and reused for multiple cycles without a significant decrease in its catalytic activity. acs.orgresearchgate.net This reusability, combined with its origin from a natural biopolymer, highlights its potential as a sustainable catalyst. acs.org
The table below details the performance of recyclable catalysts in thiazole synthesis.
| Catalyst | Synthetic Method | Key Advantage | Reference |
| Silica supported tungstosilisic acid (SiW/SiO2) | One-pot multi-component reaction | Reusable solid acid catalyst | bepls.com |
| Terephthalohydrazido chitosan Schiff's base (TCsSB) | Ultrasound-assisted synthesis | Recyclable biocatalyst with high efficiency; can be used for up to five cycles. nih.govacs.orgresearchgate.net | nih.govacs.org |
| Merrifield resin supported ionic liquid | Ultrasound-mediated synthesis | Organocatalyst reusable for at least five cycles without degradation of activity. researchgate.net | researchgate.net |
Microwave-Assisted and Ultrasonic-Mediated Synthesis
To enhance reaction rates and improve energy efficiency, microwave irradiation and ultrasound have been adopted as non-conventional energy sources for chemical synthesis. These techniques often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-assisted synthesis has been effectively applied to the Hantzsch thiazole synthesis. For example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas. nih.gov Under microwave irradiation at 90°C, the reaction time was reduced to just 30 minutes, achieving a 95% yield, whereas conventional refluxing required 8 hours and resulted in lower yields. nih.gov This approach offers advantages in synthesizing a wide variety of trisubstituted thiazoles with less reaction time and high yields. bepls.com
Ultrasonic irradiation is another powerful tool for accelerating thiazole synthesis. The synthesis of novel thiazole derivatives has been achieved with high efficiency using a terephthalohydrazido chitosan Schiff's base (TCsSB) catalyst under ultrasonic conditions (40 kHz, 250 W). nih.gov This method proved more effective than using unmodified chitosan, reducing reaction times and improving yields. nih.gov Similarly, the synthesis of 2,4-thiazolidinedione (B21345) from thiourea and chloroacetyl chloride in water was successfully carried out using an ultrasonic bath, significantly cutting down the reaction time from 10-12 hours to 4-5 hours. pharmacyjournal.info
The following table compares conventional and alternative heating methods for thiazole synthesis.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single reaction vessel. This strategy minimizes intermediate isolation and purification steps, thereby saving time, resources, and reducing waste.
A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This reaction involves secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate in ethanol, producing a variety of thiazole derivatives in high yields (up to 94%) under mild conditions. nih.gov The enzyme demonstrated broad substrate tolerance, making this a versatile method. nih.gov
Another example is the one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govnih.govnih.govdiazaphosphole-6-carboxylates. nih.gov This reaction, conducted under ultrasonic irradiation, combines ethyl 2-amino-4-methylthiazole-5-carboxylate, various aromatic aldehydes, and ethyl dichlorophosphite (B8498940) in THF with triethylamine (B128534) as a catalyst. The desired products were obtained in high yields within a short timeframe. nih.gov Furthermore, novel thiazolylhydrazone derivatives have been synthesized via a one-pot multicomponent condensation of 1,3-indandione, thiosemicarbazide, and various bromoacetyl compounds in ethanol. researchgate.net
The table below outlines various one-pot multicomponent reactions for synthesizing thiazole derivatives.
| Catalyst/Enzyme | Reactants | Product | Key Features | Reference |
| Trypsin from porcine pancreas (PPT) | Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Thiazole derivatives | Chemoenzymatic, High yields (up to 94%), Mild conditions | nih.gov |
| Triethylamine | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehydes, Ethyl dichlorophosphite | Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govnih.govnih.govdiazaphosphole-6-carboxylates | Ultrasound-assisted, High yields, Short reaction time | nih.gov |
| Acetic acid (catalytic) | Ethyl 2-(3-formyl-4-oxy/isobutoxyphenyl)-4-methylthiazole-5-carboxylate, Thiosemicarbazide, Phenacyl bromides | Thiazolylhydrazone derivatives | Efficient condensation in ethanol | researchgate.net |
Chemical Reactivity and Transformation Pathways of 2 Chloro 1 4 Methyl 1,3 Thiazol 5 Yl Ethanol
Reactivity of the Chlorohydrin Functional Group
The chlorohydrin group, characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms, is a versatile functional group in organic synthesis. Its reactivity in 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol is anticipated to follow established patterns for such moieties, including nucleophilic substitution at the carbon bearing the chlorine and reactions involving the secondary hydroxyl group.
The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles. The reaction mechanism, whether SN1 or SN2, will be influenced by the nature of the nucleophile, the solvent, and the stability of a potential carbocation intermediate. Given the secondary nature of the carbon, both pathways could be plausible, though SN2 reactions are common for primary and less hindered secondary halides.
Nucleophilic substitution reactions provide a straightforward route to a variety of derivatives of this compound. By reacting the compound with different nucleophiles, it is possible to synthesize a range of ethers, esters, and amines. These transformations are valuable for creating new molecules with potentially altered biological activities or for use as intermediates in more complex syntheses.
For instance, treatment with an alkoxide would yield an ether, reaction with a carboxylate salt would produce an ester, and displacement by an amine would lead to the corresponding amino alcohol. The conditions for these reactions would typically involve a suitable solvent and may be facilitated by the use of a base to enhance the nucleophilicity of the reacting species.
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| This compound | RO⁻ (Alkoxide) | 2-Alkoxy-1-(4-methyl-1,3-thiazol-5-yl)ethanol | Ether Formation |
| This compound | RCOO⁻ (Carboxylate) | 1-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2-(acyloxy)ethyl ester | Ester Formation |
| This compound | R₂NH (Amine) | 2-(Dialkylamino)-1-(4-methyl-1,3-thiazol-5-yl)ethanol | Amine Formation |
A characteristic reaction of chlorohydrins is their ability to undergo intramolecular cyclization in the presence of a base to form epoxides. In the case of this compound, treatment with a base such as sodium hydroxide (B78521) would deprotonate the hydroxyl group, forming an alkoxide intermediate. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom in an SN2 reaction to displace the chloride and form the corresponding epoxide, 2-(4-methyl-1,3-thiazol-5-yl)oxirane.
This transformation is a synthetically useful method for the preparation of epoxides, which are themselves valuable intermediates for the synthesis of a variety of other compounds through ring-opening reactions.
The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. These reactions allow for further functionalization of the molecule.
The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. The resulting α-chloroketone is a valuable synthetic intermediate, as the chlorine atom can be further displaced by nucleophiles.
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
| This compound | Dess-Martin Periodinane | 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one |
The secondary hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride), often in the presence of an acid catalyst. chemguide.co.uk Etherification can be carried out, for example, through the Williamson ether synthesis by first converting the alcohol to its alkoxide and then reacting it with an alkyl halide.
These reactions are not only useful for creating new derivatives but are also fundamental in the context of protecting group chemistry. In a multi-step synthesis, it may be necessary to temporarily block the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), which are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base. These protecting groups are generally stable under a variety of reaction conditions but can be easily removed when needed. masterorganicchemistry.com
Reactions of the Secondary Hydroxyl Group
Dehydration Reactions
The presence of a hydroxyl group and an adjacent chlorine atom in this compound allows for several potential elimination and transformation pathways under various conditions. These reactions are fundamental in converting the ethanol (B145695) side chain into other useful functional groups.
Under acidic conditions, the dehydration of the alcohol is a probable pathway. This reaction would typically proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to generate a secondary carbocation. Subsequent elimination of a proton would yield the alkene, 5-(1-chloroethenyl)-4-methylthiazole.
Alternatively, treatment with a base can induce an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, forming an alkoxide that subsequently displaces the adjacent chloride via an intramolecular SN2 reaction. This pathway results in the formation of a strained three-membered ring, 2-(4-methyl-1,3-thiazol-5-yl)oxirane (an epoxide), which is a valuable synthetic intermediate.
The table below summarizes the potential dehydration and related transformation reactions of the title compound.
| Reaction Type | Typical Reagents/Conditions | Major Product | Plausible Mechanism |
|---|---|---|---|
| Dehydration (H₂O Elimination) | Strong acid (e.g., H₂SO₄, TsOH), heat | 5-(1-Chloroethenyl)-4-methylthiazole | E1 or E2 |
| Epoxide Formation | Strong base (e.g., NaOH, NaH) | 2-(4-Methyl-1,3-thiazol-5-yl)oxirane | Intramolecular SN2 |
Reactivity of the Thiazole (B1198619) Ring System
The 1,3-thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization. wikipedia.org However, due to the electronegativity of the nitrogen and sulfur heteroatoms, the ring is electron-deficient compared to benzene, which influences its reactivity towards both electrophiles and nucleophiles. pharmaguideline.com
The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. pharmaguideline.com When such reactions do occur, they are highly regioselective, with the electrophile preferentially attacking the C5 position, which has the highest electron density in the unsubstituted ring. pharmaguideline.com
The electron deficiency of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-poor carbon atom. pharmaguideline.com Direct nucleophilic substitution of a hydrogen atom is difficult and requires very strong nucleophiles. However, the reactivity of the C2 position can be significantly enhanced if it bears a good leaving group (e.g., a halogen) or by quaternization of the ring nitrogen. wikipedia.org Alkylation of the thiazole nitrogen with an alkyl halide forms a thiazolium salt, which greatly increases the electrophilicity of the C2 carbon, making it susceptible to attack by even moderate nucleophiles. wikipedia.org For this compound, direct nucleophilic attack on the unsubstituted C2-H is not a facile process.
Direct functionalization of the C-H bonds of the thiazole ring offers a modern and efficient route to substituted derivatives, bypassing the need for pre-installed leaving groups. acs.org
C2 Position: The proton at the C2 position is the most acidic on the thiazole ring. wikipedia.orgpharmaguideline.com It can be selectively removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a 2-lithiothiazole species. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a substituent at the C2 position.
C4 and C5 Positions: As the C4 and C5 positions are already substituted in the title compound, C-H functionalization is not applicable to these ring atoms. However, the methyl group at C4 could potentially undergo reactions such as radical halogenation on its own C-H bonds, although this is a reaction of the substituent rather than the aromatic ring itself. Modern transition-metal-catalyzed C-H activation methodologies provide alternative strategies for functionalizing heterocyclic systems, though specific applications to this substrate are not widely documented. acs.org
Rearrangement Reactions and Fragmentations
The chlorohydrin moiety in this compound is susceptible to rearrangement reactions, particularly under acidic or basic conditions.
As discussed previously (Section 3.1.2.3), base-catalyzed intramolecular cyclization yields the corresponding epoxide, 2-(4-methyl-1,3-thiazol-5-yl)oxirane. This epoxide is a key intermediate that can undergo subsequent rearrangement. For instance, in the presence of Lewis acids, epoxides can rearrange to form carbonyl compounds. In this case, rearrangement could potentially lead to (4-methyl-1,3-thiazol-5-yl)acetaldehyde.
Under acidic conditions, a competing pathway to dehydration is the pinacol-like rearrangement of the chlorohydrin. Protonation of the hydroxyl group and subsequent loss of water generates a carbocation. A 1,2-hydride shift followed by attack of the chloride ion could occur, but a more direct rearrangement might involve a concerted mechanism leading to the formation of the α-chloroketone, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone.
The table below outlines potential rearrangement reactions.
| Reaction Type | Typical Reagents/Conditions | Major Product | Notes |
|---|---|---|---|
| Epoxide Formation | Base (e.g., NaOH) | 2-(4-Methyl-1,3-thiazol-5-yl)oxirane | An intramolecular cyclization, not a true rearrangement. |
| Rearrangement to Ketone | Acid catalyst (e.g., H₂SO₄) | 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone | A potential side-reaction during acid-catalyzed dehydration. |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and designing synthetic pathways.
Mechanism of Dehydration (E1 Pathway): In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). The departure of water generates a secondary carbocation adjacent to the thiazole ring. This carbocation is stabilized by resonance with the sulfur atom of the thiazole ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from the adjacent carbon, leading to the formation of the double bond in 5-(1-chloroethenyl)-4-methylthiazole.
Mechanism of Epoxide Formation: This reaction proceeds via a classic intramolecular SN2 mechanism. A base abstracts the acidic proton from the hydroxyl group to form an alkoxide ion. The negatively charged oxygen then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This attack occurs from the backside, leading to the displacement of the chloride ion and the formation of the three-membered epoxide ring in a single, concerted step.
Mechanism of C2-Lithiation: The reaction is initiated by the attack of a strong, non-nucleophilic base, typically n-butyllithium, on the most acidic proton of the molecule, which is the C2-H of the thiazole ring. The base abstracts the proton, and the resulting electron pair localizes on the C2 carbon, forming a carbanion. This 2-lithiothiazole species is stabilized by the adjacent electronegative nitrogen and sulfur atoms and serves as a potent nucleophile for subsequent reactions with electrophiles.
Elucidation of Reaction Intermediates
There is currently a lack of published research specifically detailing the elucidation of reaction intermediates for this compound. The identification and characterization of transient species formed during its chemical transformations would require dedicated mechanistic studies employing techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions, trapping experiments, or computational modeling. Without such studies, a scientifically rigorous discussion of its reaction intermediates cannot be provided.
Kinetic Studies and Reaction Rate Determination
Similarly, no specific kinetic studies or reaction rate data for the transformations of this compound have been found in the public scientific literature. The determination of reaction rates, rate constants, and the influence of various parameters such as temperature, concentration, and catalysts would necessitate focused experimental investigation. In the absence of such data, a quantitative analysis of its reaction kinetics is not possible.
Stereochemical Considerations and Control
Chirality of the Secondary Alcohol Center at C1
The central point of chirality in 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol is the carbon atom at the C1 position of the ethanol (B145695) moiety. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a chloromethyl group (-CH₂Cl), and a 4-methyl-1,3-thiazol-5-yl group. This structural arrangement makes the C1 carbon a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, designated as (R)- and (S)-2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol, will exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and more importantly, they can exhibit distinct biological activities due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors.
Enantioselective Synthetic Approaches
While specific enantioselective synthetic routes for this compound are not extensively detailed in the current body of scientific literature, established principles of asymmetric synthesis can be applied to achieve the desired stereochemical outcome. The primary precursor for this chiral alcohol would be the corresponding ketone, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone.
The asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone, stands as a primary strategy for the enantioselective synthesis of the target alcohol. This transformation can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts.
Table 1: Potential Chiral Reducing Agents for Asymmetric Ketone Reduction
| Reagent/System | Description | Expected Outcome |
| Chiral Borohydride (B1222165) Reagents | Reagents like Alpine Borane (B79455)® (derived from pinene) or Corey-Bakshi-Shibata (CBS) reagents are well-established for the enantioselective reduction of ketones. | High enantiomeric excess (ee) of either the (R) or (S) alcohol, depending on the chosen reagent stereochemistry. |
| Chiral Aluminum Hydrides | Modified lithium aluminum hydride (LAH) with chiral ligands, such as binaphthol (BINAL-H), can provide high levels of stereocontrol. | Can afford the desired alcohol in high optical purity. |
| Transfer Hydrogenation | Using a hydrogen donor (e.g., isopropanol) in the presence of a chiral transition metal catalyst (e.g., Ru, Rh complexes with chiral ligands). | An efficient and mild method to obtain enantiomerically enriched alcohols. |
The use of chiral catalysts in the reduction of the ketone precursor offers an efficient and atom-economical approach to the synthesis of enantiomerically pure this compound. Chiral oxazaborolidine catalysts, as utilized in the CBS reduction, are particularly effective for the asymmetric reduction of a wide range of ketones. These catalysts coordinate to both the borane reducing agent and the ketone, facilitating a stereoselective hydride transfer. The choice of the catalyst's stereochemistry directly dictates the chirality of the resulting alcohol.
Diastereoselective Synthesis of Related Structures
Although direct studies on the diastereoselective synthesis of structures closely related to this compound are limited, general principles can be applied. If an additional stereocenter were present in the molecule, for instance, by modification of the thiazole (B1198619) ring or the chloromethyl group, diastereoselective synthesis would become a key consideration. In such cases, the existing stereocenter would influence the stereochemical outcome of the formation of the new stereocenter. This can be achieved through substrate control, where the inherent chirality of the starting material directs the approach of reagents, or through reagent control, where a chiral reagent or catalyst selectively forms one diastereomer over the other.
Methods for Chiral Resolution and Enantiomeric Enrichment
When an enantioselective synthesis is not employed, a racemic mixture of this compound is obtained. This mixture can be separated into its constituent enantiomers through a process called chiral resolution.
One common method is the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.
Enzymatic kinetic resolution is another powerful technique. rsc.orgnih.govmdpi.comnih.gov In this method, a lipase (B570770) enzyme is used to selectively acylate one enantiomer of the alcohol at a faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These can then be separated. For instance, lipases are known to catalyze the transesterification of secondary alcohols, and this approach could be applied to resolve racemic this compound. rsc.orgmdpi.comnih.gov
Stereochemical Characterization Techniques
The successful synthesis and resolution of the enantiomers of this compound require robust analytical techniques for their stereochemical characterization.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. sielc.com A chiral stationary phase (CSP) is employed, which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those containing heterocyclic rings. nih.govmdpi.comnih.gov
Table 2: Potential Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) |
| Mobile Phase | Normal Phase (e.g., hexane/isopropanol) or Reversed Phase (e.g., acetonitrile/water) |
| Detection | UV absorbance (due to the thiazole ring) |
Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). While specific optical rotation values for the enantiomers of this compound are not reported, this technique would be essential for characterizing the enantiopurity of synthesized or resolved samples. nih.govnih.gov
Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific research findings detailing the influence of stereochemistry on the chemical behavior and reactivity of this compound could be located.
The stereocenter at the carbon atom bearing the hydroxyl and chloro groups suggests the existence of (R) and (S) enantiomers of this compound. The spatial arrangement of these groups would theoretically influence the molecule's interaction with other chiral molecules, including catalysts, reagents, and biological macromolecules. It is plausible that the reactivity of the individual enantiomers could differ in stereoselective reactions. For instance, one enantiomer might react preferentially or at a different rate in an enzyme-catalyzed reaction or a reaction involving a chiral catalyst.
In synthetic chemistry, the stereochemistry of this alcohol could be crucial in subsequent reactions where the hydroxyl or chloro group is a leaving group or a directing group. The stereochemical configuration could affect the stereochemical outcome of nucleophilic substitution or elimination reactions at the chiral center or adjacent positions. For example, an SN2 reaction would proceed with inversion of configuration, leading to a product with the opposite stereochemistry. The proximity of the thiazole ring could also play a role in intramolecular reactions, where the distance and orientation between reacting centers, dictated by the stereochemistry, would be critical.
However, without specific experimental data or theoretical studies on this compound, any discussion on the influence of its stereochemistry on its chemical behavior and reactivity remains speculative. Research in this specific area would be necessary to provide concrete evidence and detailed understanding.
Due to the absence of research findings, no data tables or detailed research findings can be presented.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of an organic compound in solution. It provides detailed information about the chemical environment of individual atoms.
A ¹H NMR spectrum for this compound would be expected to reveal distinct signals for each unique proton. Key insights would include the chemical shifts (δ) indicating the electronic environment of the protons, the integration values corresponding to the number of protons for each signal, and the splitting patterns (multiplicity) resulting from spin-spin coupling with neighboring protons. This coupling analysis, quantified by coupling constants (J), is instrumental in establishing the connectivity of proton-bearing carbons.
Complementing the proton data, a ¹³C NMR spectrum would map the carbon framework of the molecule. Each unique carbon atom would produce a signal at a characteristic chemical shift, providing information about its hybridization state (sp³, sp², sp) and its bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle.
Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to one another.
Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to connect the different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is vital for determining the compound's stereochemistry and preferred conformation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition and elucidating the structure of a compound through fragmentation analysis.
High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of the compound's elemental formula, confirming the presence of chlorine and sulfur through their characteristic isotopic patterns.
By inducing fragmentation of the parent ion, mass spectrometry provides structural clues based on the masses of the resulting fragment ions. Analyzing these fragmentation pathways can help to identify the different components of the molecule and how they are connected. For 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol, characteristic losses, such as the cleavage of the chloroethyl side chain or fragmentation of the thiazole (B1198619) ring, would be expected.
While the theoretical application of these advanced spectroscopic methods to This compound can be postulated, the absence of experimental data in the scientific literature prevents a detailed, factual analysis. The full characterization and structural confirmation of this compound await empirical investigation and subsequent publication.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
No published X-ray crystallographic data for this compound was found. This technique is crucial for definitively determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise bond lengths, bond angles, and torsion angles. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute configuration of stereocenters, which is essential for understanding its stereospecific interactions in chemical and biological systems. Without experimental crystallographic data, a definitive analysis of the solid-state structure and absolute configuration of this compound cannot be provided.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Specific experimental FT-IR and Raman spectra for this compound are not available in the reviewed literature. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for analyzing its conformational isomers.
FT-IR (Fourier Transform Infrared) Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the thiazole ring (in the 1400-1650 cm⁻¹ region), and the C-Cl stretch (typically in the 600-800 cm⁻¹ region).
Raman Spectroscopy , being complementary to FT-IR, would also provide information on these and other vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Without experimental spectra, a detailed analysis of the vibrational modes and conformational properties of this compound remains speculative.
Chromatographic Methods for Purity Assessment and Isomer Separation in Research
There is no specific information in the scientific literature detailing the chromatographic separation for purity assessment or isomer separation of this compound. Chromatographic techniques are fundamental in synthetic chemistry for isolating and purifying compounds and for separating stereoisomers.
Purity Assessment: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for determining the purity of a sample of this compound. The choice of column and mobile phase would depend on the polarity of the compound.
Isomer Separation: As this compound is a chiral molecule (containing a stereocenter at the carbon bearing the hydroxyl group), separating its enantiomers would require chiral chromatography. This typically involves the use of a chiral stationary phase (CSP) in either HPLC or GC that interacts differently with each enantiomer, allowing for their separation.
The development of such chromatographic methods would require experimental optimization of conditions, and at present, no such methods have been published for this specific compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about molecular orbitals, electron density, and energy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
From the optimized geometry, a wealth of information about the electronic structure can be obtained. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative and based on general principles and data from analogous compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily localized on the thiazole (B1198619) ring, indicating the region of electron donation. |
| LUMO | -1.2 | Distributed across the thiazole ring and the chloro-ethanol side chain, indicating the region of electron acceptance. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |
Quantum chemical methods, particularly DFT, are also proficient at predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.
A theoretical study on 4-formylbenzoic acid-based thiazoles demonstrated that the M06 DFT functional with the aug-pcS-1 basis set can provide proton chemical shifts in reasonable agreement with experimental data. researchgate.net For this compound, theoretical calculations could predict the 1H and 13C NMR spectra. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the presence of the chlorine atom would be expected to deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals compared to the non-chlorinated analogue, 4-Methyl-5-thiazoleethanol.
Table 2: Predicted 1H NMR Chemical Shifts (Illustrative) This table is illustrative and based on theoretical predictions for similar structures.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Thiazole-H | 8.5 - 8.7 |
| CH(OH) | 4.8 - 5.0 |
| CH2Cl | 3.7 - 3.9 |
| CH3 | 2.4 - 2.6 |
| OH | Variable |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. plos.org
For this compound, an MD simulation would reveal the preferred conformations of the ethanol (B145695) side chain relative to the thiazole ring. The rotational barriers around the C-C and C-O bonds of the side chain could be determined, providing information on the molecule's flexibility.
Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules, such as water or ethanol. The formation and dynamics of hydrogen bonds between the hydroxyl group of the ethanol side chain and solvent molecules could be investigated. The presence of the chlorine atom might also influence the solvation shell around that part of the molecule. In studies of other thiazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. nih.govnih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. smu.edu
For the synthesis of this compound, which could potentially be formed from a precursor like 2-chloro-5-(oxiran-2-yl)-4-methyl-1,3-thiazole via ring-opening, computational modeling could be used to explore different possible reaction pathways. The activation energies for each step can be calculated from the energies of the transition states, allowing for the determination of the most favorable reaction mechanism.
Transition state theory, combined with quantum chemical calculations, allows for the calculation of reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the hypothetical ring-opening of an epoxide precursor, the transition state would show the partial breaking of a C-O bond of the epoxide and the partial formation of a new bond with an incoming nucleophile.
Prediction of Reactivity and Selectivity Profiles
The electronic properties calculated using DFT, such as the distribution of molecular orbitals and the electrostatic potential, can be used to predict the reactivity and selectivity of this compound.
The Fukui function is a reactivity descriptor derived from DFT that can identify the most electrophilic and nucleophilic sites in a molecule. For the target molecule, it would be expected that the nitrogen and sulfur atoms of the thiazole ring are potential nucleophilic sites, while the carbon atom attached to the chlorine is a likely electrophilic site.
Computational studies on the effect of substituents on the electronic properties of thiazole derivatives have shown that electron-donating and electron-withdrawing groups can significantly alter the reactivity of the thiazole ring. nih.govnih.gov The chloro-ethanol substituent on the 4-methylthiazole (B1212942) ring would influence its reactivity towards various reagents.
Structure-Reactivity Relationship (SRR) Modeling based on theoretical parameters
Structure-Reactivity Relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. laccei.orgimist.maresearchgate.netresearchgate.net Theoretical parameters derived from computational chemistry are often used as descriptors in these models.
For a series of derivatives of this compound, where the substituents on the thiazole ring or the side chain are varied, a QSAR study could be performed. Descriptors such as the HOMO and LUMO energies, dipole moment, atomic charges, and molecular surface area could be calculated for each derivative. These descriptors would then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants for a specific reaction.
The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles. For example, a model might show that increasing the electron-withdrawing strength of a substituent at a particular position on the thiazole ring leads to an increase in the rate of a nucleophilic substitution reaction on the side chain.
Role As a Versatile Synthetic Building Block
Precursor for the Construction of Fused Thiazole-Containing Heterocyclic Systems
The thiazole (B1198619) nucleus is a fundamental component of many fused heterocyclic systems known for their diverse biological activities. nih.gov Compounds like 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol are valuable starting materials for synthesizing such complex scaffolds. The reactive chloro and hydroxyl groups on the side chain can be strategically manipulated to facilitate intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the thiazole core.
Research into the synthesis of fused systems like thiazolo[5,4-d]thiazoles and benzo rsc.orgnih.govthiazolo[2,3-c] rsc.orgsumitomo-chem.co.jpgoogle.comtriazoles illustrates the general strategies employed for ring construction starting from thiazole derivatives. nih.govmdpi.com For instance, the hydroxyl group in this compound could be converted into a better leaving group or oxidized to a ketone, while the chloro group can be substituted by a nucleophile containing another functional group. The subsequent reaction between these newly introduced functionalities can lead to the annulation of a new ring system onto the parent thiazole. This approach allows for the creation of novel polycyclic molecules with potential applications in materials science and medicinal chemistry.
Intermediate in the Synthesis of Complex Organic Molecules
The most prominent role of thiazole derivatives, particularly those containing a 2-chloro substituent, is as a key intermediate in the synthesis of neonicotinoid insecticides. nih.gov These compounds are characterized by their high efficacy against a broad spectrum of pests. nih.govsumitomo-chem.co.jp The structural framework of this compound is closely related to intermediates used in the industrial production of major agrochemicals like Thiamethoxam and Clothianidin. nih.govgoogleapis.com
The synthesis of these insecticides often involves the reaction of a key thiazole intermediate, such as 2-chloro-5-chloromethylthiazole (B146395), with a guanidine (B92328) or nitroguanidine (B56551) derivative. nih.govgoogle.comgoogle.com The chloromethyl group serves as an electrophilic site for nucleophilic attack, forming the central bond that connects the thiazole heterocycle to the rest of the insecticide molecule. The subject compound, this compound, represents a variation of this critical intermediate, offering alternative synthetic pathways and opportunities for creating new analogues.
The synthetic utility of this compound is largely defined by the distinct reactivity of its two primary functional groups: the secondary alcohol (hydroxyl group) and the alkyl chloride (chloro group). Each site can be targeted for specific chemical transformations, allowing for stepwise or orthogonal modification.
The chloro group is a competent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN reactions). This is the key reaction in its role as an intermediate, where it is often displaced by nitrogen-based nucleophiles to form complex amines, guanidines, or other heterocyclic systems. nih.govgoogle.com
The hydroxyl group offers a different set of synthetic possibilities. It can be:
Oxidized to the corresponding ketone, 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one, which provides a new electrophilic center for reactions like reductive amination or additions.
Esterified or etherified to introduce a wide variety of functional groups, altering the molecule's steric and electronic properties.
Converted into a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a broader range of nucleophiles under milder conditions than the original chloride.
The following table summarizes potential derivatization pathways:
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |
| Chloro Group | Nucleophilic Substitution | R-NH₂ (Amine), Guanidines | C-N bond formation |
| Hydroxyl Group | Oxidation | PCC, DMP, Swern | Ketone formation |
| Hydroxyl Group | Esterification | Acyl chloride, Carboxylic acid | Ester formation |
| Hydroxyl Group | Etherification | Alkyl halide, Williamson synthesis | Ether formation |
| Hydroxyl Group | Activation | TsCl, MsCl | Sulfonate ester formation |
While the side chain offers the most accessible reactive sites, the thiazole ring itself can also be functionalized, although this often requires more specific conditions. The electronic nature of the ring is influenced by the sulfur and nitrogen heteroatoms as well as the electron-withdrawing chloro substituent at the 2-position. This substitution pattern makes the thiazole ring relatively electron-deficient, which can facilitate certain reactions like nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. rsc.org
Furthermore, the hydrogen atom at the C4 position of the thiazole ring could potentially be removed by a strong base to generate a metallated species. This organometallic intermediate could then react with various electrophiles, allowing for the introduction of new substituents directly onto the heterocyclic core. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful methods for the functionalization of heteroaromatic rings and could potentially be applied to derivatives of this scaffold. rsc.org
Development of New Synthetic Methodologies Utilizing this Scaffold
The bifunctional nature of this compound makes it an attractive scaffold for the development of new synthetic methodologies. Its structure, containing both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic/modifiable center (the hydroxyl group), is well-suited for investigating cascade or domino reactions. In such a reaction, an initial transformation at one site could trigger a subsequent, intramolecular reaction at the other site, allowing for the rapid construction of complex molecular architectures from a simple starting material.
For example, a synthetic strategy could involve the substitution of the chloro group with a nucleophile that also contains a group capable of reacting with the nearby hydroxyl group, leading to a cyclization event. Methodologies exploring orthogonal protection-deprotection strategies or selective activation of one functional group over the other could also be developed using this compound as a model system. Its well-defined and varied reactivity makes it a useful tool for probing the limits of chemical selectivity and for designing efficient, multi-step, one-pot synthetic procedures.
Challenges in Scalable Synthesis for Advanced Chemical Research
While this compound is a valuable research tool, its large-scale synthesis presents several challenges, many of which are shared with its key precursor, 2-chloro-5-chloromethylthiazole. nih.govresearchgate.net
Key challenges include:
Handling of Raw Materials : The synthesis often begins from precursors like allyl isothiocyanate or 1-isothiocyanato-2-chloro-2-propene and involves the use of hazardous chlorinating agents such as chlorine gas or sulfuryl chloride. google.comgoogle.com Managing these toxic and corrosive materials safely on a large scale requires specialized equipment and stringent safety protocols.
Control of Reaction Conditions : The chlorination and cyclization steps are often highly exothermic and require precise temperature control (e.g., -40°C to +30°C) to prevent the formation of undesired by-products and ensure high yields. google.com Maintaining such temperatures in large industrial reactors can be energy-intensive and costly.
Environmental and Atom Economy : Traditional synthetic routes can generate significant amounts of acidic waste (e.g., HCl) and may use chlorinated solvents, posing environmental concerns. patsnap.com Developing greener synthetic pathways that improve atom economy and utilize more environmentally benign solvents remains an ongoing challenge in the process chemistry of this and related compounds. patsnap.com
These hurdles must be overcome to ensure a reliable and cost-effective supply of this compound for its use in advanced chemical research and industrial applications.
Future Research Directions and Unexplored Avenues in the Chemistry of 2 Chloro 1 4 Methyl 1,3 Thiazol 5 Yl Ethanol
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol will prioritize methodologies that are not only efficient but also environmentally benign. Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, often rely on volatile organic solvents and harsh conditions. The development of green and sustainable alternatives is a critical research avenue. bohrium.comresearchgate.netbepls.com
Future research will likely focus on:
Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, reduce side-product formation, and often lead to higher yields in shorter timeframes compared to conventional heating. researchgate.netbepls.commdpi.com The application of microwave-assisted organic synthesis (MAOS) could provide a rapid and efficient route to the target compound.
Green Solvents and Catalysts: A major thrust in sustainable chemistry is the replacement of hazardous solvents. Research into using water, supercritical fluids, or deep eutectic solvents (DES) like choline chloride/glycerol for thiazole synthesis is expanding. nih.gov These solvents are often biodegradable, non-toxic, and recyclable. researchgate.net Furthermore, the development of recyclable, heterogeneous catalysts, such as those based on chitosan (B1678972) or other biopolymers, can simplify product purification and minimize waste. mdpi.comacs.org
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Parameter | Conventional Synthesis (e.g., Hantzsch) | Future Sustainable Synthesis |
|---|---|---|
| Solvents | Volatile Organic Compounds (e.g., Ethanol (B145695), Dioxane) | Water, Glycerol, Deep Eutectic Solvents (DES) researchgate.netnih.gov |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication researchgate.netmdpi.com |
| Catalysts | Homogeneous acids/bases | Recyclable biocatalysts, solid-supported catalysts mdpi.com |
| Efficiency | Often requires long reaction times, multiple steps | High yields, short reaction times, one-pot processes bepls.com |
| Environmental Impact | Generation of hazardous waste, high energy consumption | Minimal waste, lower energy use, improved atom economy |
Exploration of Novel Reactivity and Transformation Pathways
The inherent functionality of this compound—a chlorohydrin moiety on a thiazole scaffold—presents numerous opportunities for novel chemical transformations. Future research will aim to exploit these reactive sites to generate a diverse range of complex molecules.
Chlorohydrin Transformations: The vicinal chloro and hydroxyl groups are primed for further reactions. A key pathway to explore is the intramolecular cyclization to form a reactive epoxide. This epoxide can then be opened by a wide array of nucleophiles to introduce new functional groups with high regioselectivity. Additionally, the secondary alcohol can be oxidized to a ketone, providing a precursor for further carbon-carbon bond-forming reactions or stereoselective reductions. The chlorine atom can also be displaced by various nucleophiles through substitution reactions.
Thiazole Ring Functionalization: The thiazole ring itself is a versatile platform for modification. While position 5 is substituted, positions 2 and 4 remain potential sites for reaction. Future work could explore:
Deprotonation at C2: Using strong bases like organolithium reagents to deprotonate the C2 position, creating a potent nucleophile that can react with a variety of electrophiles. pharmaguideline.com
Electrophilic Substitution: Investigating electrophilic substitution reactions such as halogenation or sulfonation, which typically occur at the electron-rich C5 position but could be directed elsewhere with appropriate directing groups or under specific conditions. pharmaguideline.com
Cross-Coupling Reactions: Applying modern palladium or copper-catalyzed cross-coupling methodologies to forge new carbon-carbon or carbon-heteroatom bonds at the thiazole core, expanding structural diversity.
Advanced Stereoselective Synthesis and Control
The carbon atom bearing the hydroxyl and chloroethyl groups is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, a significant future research direction is the development of methods for the stereoselective synthesis of this compound.
Key approaches include:
Asymmetric Catalysis: The most elegant approach involves the use of a chiral catalyst to directly produce the desired enantiomer from a prochiral precursor (e.g., the corresponding ketone). This could involve asymmetric hydrogenation or transfer hydrogenation using catalysts modified with chiral ligands. ru.nl
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is set, the auxiliary is removed. Research in this area would focus on identifying efficient auxiliaries that provide high diastereoselectivity and are easily cleaved.
Enzymatic and Bio-catalytic Methods: Biocatalysis offers an environmentally friendly and highly selective means of producing chiral compounds. rsc.org The use of enzymes, such as lipases for kinetic resolution of the racemic alcohol or oxidoreductases for the asymmetric reduction of a precursor ketone, represents a promising avenue. rsc.org
The ability to control the stereochemistry is paramount for developing this compound for applications in pharmacology and materials science, where specific three-dimensional arrangements are often required for desired function.
Integration with Flow Chemistry and Automated Synthesis Platforms for Library Generation
The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical production. scielo.br Integrating the synthesis of this compound and its derivatives into automated flow platforms is a key future direction that promises enhanced safety, efficiency, and scalability. acs.org
Advantages of flow chemistry include:
Enhanced Safety and Control: Flow reactors utilize small volumes, allowing for excellent heat transfer and precise temperature control. This minimizes the risk of runaway reactions, especially when dealing with exothermic processes or unstable intermediates. acs.org
Increased Efficiency and Yield: The superior mixing and heat transfer in microreactors often lead to faster reaction times, higher conversions, and improved product selectivity compared to batch processes. nih.gov
Automation and Library Synthesis: Flow chemistry systems can be fully automated, enabling the rapid synthesis of a large number of analogues for structure-activity relationship (SAR) studies. acs.orglabmanager.com By integrating automated liquid handlers, multiple starting materials and reagents can be sequentially introduced into the flow reactor to generate a combinatorial library of related compounds, accelerating the drug discovery process. nih.govlabmanager.comnih.gov
A future automated platform could telescope multiple synthetic steps—such as the formation of the thiazole ring followed by the functionalization of the side chain—into a single, continuous process without the need for intermediate isolation and purification. nih.govnih.gov
Table 2: Benefits of Flow Chemistry for Thiazole Derivative Synthesis
| Feature | Benefit |
|---|---|
| Precise Control | Accurate management of reaction time, temperature, and pressure, leading to improved yield and purity. |
| Efficient Mixing | Rapid and homogeneous mixing of reagents enhances reaction rates and selectivity. |
| Superior Heat Transfer | Quickly dissipates heat from exothermic reactions, improving safety and reducing byproduct formation. scielo.br |
| Scalability | Production can be increased by running the system for longer ("scaling-out") or by using parallel reactors ("numbering-up"). acs.org |
| Automation | Enables high-throughput screening of reaction conditions and the generation of compound libraries for drug discovery. labmanager.com |
Deepening Mechanistic Understanding through Advanced Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netnih.gov Applying these methods to the chemistry of this compound will provide profound insights into its properties and reaction mechanisms, guiding future experimental work.
Areas for computational investigation include:
Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles. tandfonline.comresearchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the electronic structure and predict sites susceptible to nucleophilic or electrophilic attack. tandfonline.com
Spectroscopic Prediction: Theoretical calculations can simulate vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the structure of synthesized compounds. tandfonline.comresearchgate.net
Reaction Mechanism Elucidation: A key future application is the mapping of entire reaction pathways. Computational studies can identify transition states, calculate activation energies, and determine the stability of intermediates for proposed synthetic transformations. nih.gov This knowledge is crucial for optimizing reaction conditions, understanding selectivity (regio-, chemo-, and stereo-), and designing more efficient catalysts. For instance, modeling the stereoselective reduction of a precursor ketone could help in selecting the most effective chiral catalyst.
Molecular Docking: If the compound or its derivatives are explored for biological applications, molecular docking simulations can predict how they bind to target proteins or enzymes, providing a rationale for their activity and guiding the design of more potent analogues. nih.gov
By combining theoretical calculations with experimental results, a synergistic approach can be developed to accelerate the exploration of this compound's chemistry in a more rational and efficient manner. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol, and how can its purity be verified?
- Methodology : A common approach involves coupling 4-methyl-1,3-thiazol-5-yl derivatives with chloroacetyl chloride or related chlorinated intermediates. For example, describes a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C. The reaction is monitored via TLC, and the product is isolated via recrystallization in aqueous acetic acid . Purity verification typically employs IR spectroscopy (to confirm functional groups like -OH and C-Cl) and H NMR (to resolve chemical shifts for the thiazole ring and ethanol backbone) .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar compounds?
- Methodology :
- IR : The C-Cl stretch appears near 650–750 cm, while the hydroxyl (-OH) stretch is observed at ~3400 cm. Thiazole ring vibrations (C=N and C-S) occur at 1640–1665 cm .
- H NMR : The ethanol backbone protons (CHCl and CH-OH) show distinct splitting patterns. For instance, the thiazole methyl group (4-CH) typically resonates at δ 2.3–2.5 ppm, while the ethanol protons appear between δ 3.8–4.5 ppm .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to potential hygroscopicity and irritancy (based on analogues in ). In case of exposure, consult a physician and provide the compound’s Safety Data Sheet (SDS) for reference .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected H NMR peaks) be resolved during structural elucidation?
- Methodology :
- Step 1 : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts).
- Step 2 : Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous protons. For example, coupling between the ethanol backbone and thiazole protons can confirm connectivity .
- Step 3 : Analyze mass spectrometry (MS) fragmentation patterns to rule out impurities or byproducts .
Q. What catalytic systems optimize the yield of this compound in heterogeneous conditions?
- Methodology : highlights PEG-400 with Bleaching Earth Clay (pH-12.5) as effective for similar thiazole-ethanol derivatives, achieving yields >80% . Alternative systems (e.g., triethylamine in dioxane, as in ) may require temperature modulation (20–25°C vs. 70–80°C) to balance reactivity and side reactions .
Q. How does the chloro-substitution on the ethanol moiety influence the compound’s reactivity in downstream functionalization?
- Methodology : The chloro group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). For instance, demonstrates chloro-thiazole esters reacting with nucleophiles to form carboxylate derivatives. Kinetic studies (e.g., monitoring reaction rates via HPLC) can quantify this effect .
Q. What computational tools predict the biological activity of this compound, given its structural similarity to bioactive thiazoles?
- Methodology :
- Docking Studies : Use software like AutoDock to model interactions with targets such as kinases or antimicrobial enzymes.
- QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed anti-cancer or antifungal activity in analogues (e.g., and ) .
Data Contradictions and Resolution
- Example : Discrepancies in melting points or spectral data across studies (e.g., vs. 17) may arise from polymorphic forms or solvent-dependent crystallization. X-ray crystallography (as in and ) can resolve such ambiguities by defining the solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
